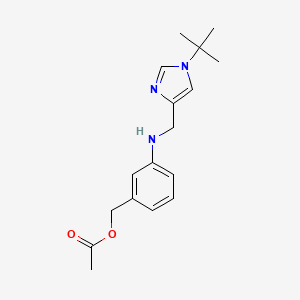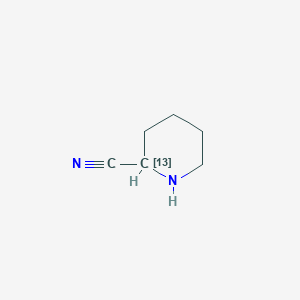
3-(((1-(tert-Butyl)-1H-imidazol-4-yl)methyl)amino)benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-(tert-Butyl)-1H-imidazol-4-yl)methyl)amino)benzyl acetate is an organic compound that features a benzyl acetate moiety linked to an imidazole ring via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(tert-Butyl)-1H-imidazol-4-yl)methyl)amino)benzyl acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl Acetate Moiety: The final step involves the nucleophilic substitution reaction where the imidazole derivative reacts with benzyl acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ester group, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl acetate derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(((1-(tert-Butyl)-1H-imidazol-4-yl)methyl)amino)benzyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s imidazole ring is a common pharmacophore in many biologically active molecules, making it a potential candidate for drug development. It can be explored for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(((1-(tert-Butyl)-1H-imidazol-4-yl)methyl)amino)benzyl acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-1H-imidazole: Lacks the benzyl acetate moiety, making it less versatile in chemical modifications.
Benzyl acetate: Does not contain the imidazole ring, limiting its biological activity.
Imidazole: A simpler structure without the tert-butyl and benzyl acetate groups, leading to different chemical and biological properties.
Uniqueness
3-(((1-(tert-Butyl)-1H-imidazol-4-yl)methyl)amino)benzyl acetate is unique due to the combination of the imidazole ring, tert-butyl group, and benzyl acetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[3-[(1-tert-butylimidazol-4-yl)methylamino]phenyl]methyl acetate |
InChI |
InChI=1S/C17H23N3O2/c1-13(21)22-11-14-6-5-7-15(8-14)18-9-16-10-20(12-19-16)17(2,3)4/h5-8,10,12,18H,9,11H2,1-4H3 |
InChI Key |
ZOBYJUOIBHBLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)NCC2=CN(C=N2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)









![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
